molecular formula C21H26ClN3O4S B2426610 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1217127-58-6

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No.: B2426610
CAS No.: 1217127-58-6
M. Wt: 451.97
InChI Key: UBKXDMFHGWODSV-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O4S and its molecular weight is 451.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Properties

  • N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have been synthesized and screened for anticancer activity. These compounds, related to the structure of interest, are promising for new anticancer agents' search (Horishny et al., 2020).

Synthesis and Biological Evaluation

  • A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides, were synthesized and evaluated for cytotoxic and antimicrobial activities. Compounds including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide demonstrated significant cytotoxicity against cancer cell lines (Nam et al., 2010).

Synthesis and Reactivity

  • The synthesis of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, which bears structural similarities, involved various electrophilic substitution reactions. This demonstrates the chemical reactivity and potential for further modification of such compounds (Aleksandrov et al., 2021).

Antimicrobial and Antioxidant Activities

  • New 1,2,4-triazole Schiff base and amine derivatives were synthesized starting from furan-2-carbohydrazide. Some of these compounds displayed effective antiurease and antioxidant activities, indicating the potential for diverse biological applications (Sokmen et al., 2014).

Synthesis and Pharmacological Evaluation

  • A novel series of 3-ethoxyquinoxalin-2-carboxamides were designed and synthesized as 5-HT(3) receptor antagonists. These compounds exhibited anti-depressant-like activity in pharmacological evaluations, showing the potential therapeutic applications of structurally related compounds (Mahesh et al., 2011).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S.ClH/c1-2-27-16-6-7-17-19(15-16)29-21(22-17)24(20(25)18-5-3-12-28-18)9-4-8-23-10-13-26-14-11-23;/h3,5-7,12,15H,2,4,8-11,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKXDMFHGWODSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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